2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide

Acetylcholinesterase inhibition Linker SAR Quinoline–benzylpiperidine hybrids

2-(4-Benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide (CAS 941999-29-7, molecular formula C24H25N3O2, molecular weight 387.5 g/mol) is a synthetic small molecule belonging to the benzylpiperidine–quinoline hybrid class. It features a 4-benzylpiperidine moiety connected via an oxoacetamide linker to a 2-methylquinolin-4-yl group.

Molecular Formula C24H25N3O2
Molecular Weight 387.483
CAS No. 941999-29-7
Cat. No. B2674364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide
CAS941999-29-7
Molecular FormulaC24H25N3O2
Molecular Weight387.483
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C24H25N3O2/c1-17-15-22(20-9-5-6-10-21(20)25-17)26-23(28)24(29)27-13-11-19(12-14-27)16-18-7-3-2-4-8-18/h2-10,15,19H,11-14,16H2,1H3,(H,25,26,28)
InChIKeyLZPRGGGVIHKASU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide (CAS 941999-29-7): Compound Class and Core Characteristics


2-(4-Benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide (CAS 941999-29-7, molecular formula C24H25N3O2, molecular weight 387.5 g/mol) is a synthetic small molecule belonging to the benzylpiperidine–quinoline hybrid class . It features a 4-benzylpiperidine moiety connected via an oxoacetamide linker to a 2-methylquinolin-4-yl group. This scaffold topology is structurally related to known acetylcholinesterase (AChE) inhibitors—most notably donepezil—as well as to quinoline-4-carboxamide derivatives that have demonstrated AChE inhibition and antioxidant activity in preclinical models [1][2]. The compound is commercially available at ≥95% purity for research use .

Why Generic Substitution of 2-(4-Benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide (CAS 941999-29-7) Requires Rigorous Comparator Analysis


The benzylpiperidine–quinoline chemical space is pharmacologically heterogeneous: minor variations in the linker chemistry (oxoacetamide vs. carboxamide vs. methylene), the quinoline substitution pattern (2-methyl vs. 4-carboxamide vs. quinolone), and the benzylpiperidine attachment point (N-1 vs. C-4) profoundly alter target engagement profiles. For example, quinolone–benzylpiperidine hybrids reported by Pudlo et al. showed AChE IC50 values spanning from low micromolar to inactive, depending solely on linker composition [1]. Similarly, N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides exhibited only moderate AChE inhibition despite favorable docking scores, underscoring that in silico predictions alone do not guarantee potency [2]. Consequently, a compound such as CAS 941999-29-7—with its unique oxoacetamide linker and 2-methylquinolin-4-yl substitution—cannot be assumed functionally interchangeable with any other benzylpiperidine–quinoline analog without compound-specific comparative data. The evidence dimensions below quantify the available differentiation points and explicitly identify where experimental data gaps remain.

Product-Specific Quantitative Differentiation Evidence for 2-(4-Benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide (CAS 941999-29-7)


Oxoacetamide Linker vs. Carboxamide Linker: Structural Differentiation from N-(1-Benzylpiperidin-4-yl) Quinoline-4-Carboxamides

CAS 941999-29-7 employs an oxoacetamide linker (–C(=O)C(=O)NH–) between the benzylpiperidine and 2-methylquinoline moieties, whereas the most closely related published series—N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides (Pashaei et al., 2021)—uses a simple carboxamide linker (–C(=O)NH–) with the amide nitrogen directly attached to the piperidine ring [1]. The oxoacetamide linker introduces an additional carbonyl group that can serve as a hydrogen-bond acceptor, potentially enabling an extra interaction with the catalytic triad of AChE or with the peripheral anionic site. In the Pudlo et al. (2014) quinolone series, linker composition was the dominant determinant of AChE inhibitory potency, with IC50 values ranging from approximately 1.5 μM (most potent) to >100 μM (least active) depending on linker structure [2]. The oxoacetamide linker topology in CAS 941999-29-7 represents a distinct SAR point not explored in either published series.

Acetylcholinesterase inhibition Linker SAR Quinoline–benzylpiperidine hybrids

2-Methylquinolin-4-yl Substitution vs. Quinolone Core: Impact on Antioxidant and Multi-Target Potential

The 2-methylquinolin-4-yl group in CAS 941999-29-7 differs from the quinolone (4-oxo-1,4-dihydroquinoline) core used in the Pudlo et al. (2014) hybrid series [1]. In the Pudlo series, the quinolone moiety was intentionally introduced to confer radical-scavenging antioxidant activity; the most potent hybrids showed both AChE inhibition (IC50 ~1–10 μM range) and significant DPPH radical scavenging (>50% at 50 μM) [1]. The 2-methylquinoline in CAS 941999-29-7 lacks the 4-oxo group required for efficient radical scavenging but retains the quinoline nitrogen for potential metal chelation. Additionally, 2-methylquinoline-containing compounds have been associated with antimalarial activity (e.g., chloroquine, mefloquine) and EGFR-TK inhibition , suggesting a potentially broader target profile distinct from the quinolone series.

Antioxidant activity Multi-target-directed ligands Quinoline SAR

Benzylpiperidine N-Substitution Pattern: Attachment via Piperidine Nitrogen vs. Piperidine C-4 Position

CAS 941999-29-7 features the benzylpiperidine moiety attached through the piperidine nitrogen (N-1 position) to the oxoacetamide linker, placing the benzyl group at the C-4 position. This is topologically analogous to donepezil, where the N-benzylpiperidine group engages the catalytic anionic site (CAS) of AChE. In contrast, the N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide series (Pashaei 2021) attaches the quinoline via the piperidine C-4 position, which reverses the orientation within the AChE gorge [1]. Donepezil achieves an AChE IC50 of approximately 0.05 μM with high selectivity over BuChE [2]. The N-1 attachment topology of CAS 941999-29-7 more closely mimics donepezil's binding mode while replacing the indanone moiety with a 2-methylquinoline group, which may alter peripheral anionic site (PAS) interactions and thus modulate selectivity and amyloid-beta aggregation inhibition.

Benzylpiperidine SAR AChE dual-site binding Donepezil analogs

Physicochemical Property Differentiation: Molecular Weight, logP, and Hydrogen-Bond Donor Count vs. Donepezil and Published Quinoline Analogs

CAS 941999-29-7 (MW = 387.5 g/mol; molecular formula C24H25N3O2; hydrogen-bond donor count = 1; hydrogen-bond acceptor count = 4) falls within favorable CNS drug-like property ranges. Compared to donepezil (MW = 379.5 g/mol; HBD = 0; HBA = 4), the target compound carries one additional hydrogen-bond donor (the amide NH) and a slightly higher molecular weight, which may reduce passive blood-brain barrier permeability but could enhance aqueous solubility. Relative to the Pashaei 2021 series (representative MW ~374–430 g/mol range), CAS 941999-29-7 exhibits a moderate molecular weight with a balanced HBD/HBA profile. LogP predictions for structurally similar benzylpiperidine–quinoline compounds range from approximately 3.5 to 4.5, consistent with CNS penetration potential [1]. The oxoacetamide linker contributes increased topological polar surface area relative to simple carboxamide analogs, which may reduce hERG affinity and off-target promiscuity.

Physicochemical properties CNS drug-likeness ADMET profiling

Commercial Availability and Purity: Procurement-Ready Status vs. In-House Synthesis of Comparator Series

CAS 941999-29-7 is commercially available at ≥95% purity through multiple chemical suppliers, with catalog confirmation (e.g., CheMenu Cat. No. CM817916) . In contrast, the N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide series (Pashaei 2021) and the quinolone–benzylpiperidine hybrids (Pudlo 2014) are not commercially stocked as catalog compounds and require custom synthesis, introducing lead times of 4–8 weeks and synthesis validation costs [1][2]. The absence of published bioactivity data for CAS 941999-29-7 is a significant limitation for evidence-based procurement; however, the compound's immediate availability enables rapid in-house profiling to generate the missing comparative data within a screening campaign timeframe.

Compound sourcing Screening collection Commercial availability

Best-Fit Research and Industrial Application Scenarios for 2-(4-Benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide (CAS 941999-29-7)


Hit Expansion and SAR Exploration in AChE Inhibitor Programs for Neurodegenerative Disease

CAS 941999-29-7 serves as a commercially available entry point for hit expansion around the benzylpiperidine–quinoline AChE inhibitor scaffold. Its N-1 oxoacetamide linker topology, which mimics the donepezil pharmacophore (IC50 = 0.05 μM, high BuChE selectivity) [1], combined with the 2-methylquinoline PAS-binding element, makes it suitable for primary AChE inhibition screening (Ellman assay) and BuChE selectivity profiling. Given the class-level evidence that linker composition can alter AChE potency by >60-fold within this scaffold family [2], this compound can anchor a focused SAR library to probe the oxoacetamide linker's contribution to potency and selectivity.

Multi-Target-Directed Ligand (MTDL) Screening for Alzheimer's Disease with Quinoline-Mediated Polypharmacology

The 2-methylquinolin-4-yl moiety is associated with multiple biological activities beyond AChE inhibition, including EGFR-TK inhibition and antimalarial mechanisms . Researchers pursuing MTDL strategies for Alzheimer's disease can profile CAS 941999-29-7 in parallel assays: AChE/BuChE inhibition, DPPH/ORAC antioxidant assays, Aβ aggregation inhibition (ThT fluorescence), and kinase selectivity panels. Although the compound lacks the 4-oxo group required for efficient direct radical scavenging demonstrated by quinolone hybrids (>50% DPPH scavenging at 50 μM) [2], the 2-methylquinoline may confer alternative neuroprotective mechanisms such as metal chelation or kinase modulation.

Computational Chemistry and Docking Model Validation Using a Structurally Unique Quinoline–Benzylpiperidine Hybrid

CAS 941999-29-7 occupies a unique position in chemical space not represented in published docking studies: it combines a donepezil-like N-benzylpiperidine attachment with a 2-methylquinoline PAS-binding element through an oxoacetamide linker [3]. This structural novelty makes it valuable for validating and refining computational models (molecular docking, MD simulations, QSAR) that predict AChE binding modes. The commercially available compound can be co-crystallized or tested in enzyme inhibition assays, and the resulting experimental data can be used to benchmark in silico predictions against the Pashaei 2021 [3] and Pudlo 2014 [2] compound series.

Procurement for Rapid In-House Bioactivity Profiling and Comparator Benchmarking

Because the published comparator series (Pashaei 2021 N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides and Pudlo 2014 quinolone–benzylpiperidine hybrids) are not commercially stocked and require custom synthesis [2][3], CAS 941999-29-7 offers the fastest route to generating in-house bioactivity data in the benzylpiperidine–quinoline space. Procurement teams can acquire the compound at ≥95% purity within 1–2 weeks , run a standardized AChE inhibition assay, and obtain the first direct IC50 measurement for this scaffold topology. The resulting data can then inform decisions on whether to invest in custom synthesis of structurally related analogs from the Pashaei or Pudlo series.

Quote Request

Request a Quote for 2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.